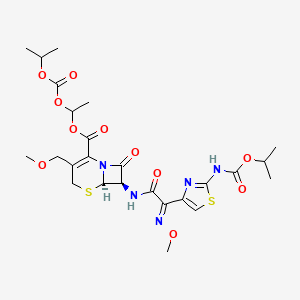
CefpodoximeProxetilIsopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CefpodoximeProxetilIsopropylcarbamate is a derivative of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CefpodoximeProxetilIsopropylcarbamate involves the reaction of cefpodoxime proxetil with isopropyl chloroformate in the presence of N-methyl morpholine . This reaction forms the carbamate derivative, which enhances the stability and bioavailability of the compound.
Industrial Production Methods: Industrial production of this compound typically involves high-speed homogenization and wet granulation techniques. Polymers such as methylcellulose, sodium alginate, and chitosan are used to precipitate the compound, improving its solubility and dissolution rate .
Analyse Chemischer Reaktionen
Types of Reactions: CefpodoximeProxetilIsopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of cefpodoxime proxetil, such as sulfoxides, sulfones, alcohols, and amines .
Wissenschaftliche Forschungsanwendungen
CefpodoximeProxetilIsopropylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin derivatives.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Utilized in the development of new antibiotics and treatment regimens for bacterial infections.
Industry: Employed in the formulation of pharmaceutical products with improved bioavailability and stability
Wirkmechanismus
CefpodoximeProxetilIsopropylcarbamate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Cefpodoxime proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A widely used third-generation cephalosporin with a broader spectrum of activity.
Uniqueness: CefpodoximeProxetilIsopropylcarbamate is unique due to its enhanced stability and bioavailability compared to its parent compound, cefpodoxime proxetil. The addition of the isopropylcarbamate group improves its pharmacokinetic properties, making it more effective in treating bacterial infections .
Eigenschaften
Molekularformel |
C25H33N5O11S2 |
|---|---|
Molekulargewicht |
643.7 g/mol |
IUPAC-Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16+/t13?,17-,21-/m1/s1 |
InChI-Schlüssel |
BVYVVPBBTOLQNJ-JGPVBADJSA-N |
Isomerische SMILES |
CC(C)OC(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


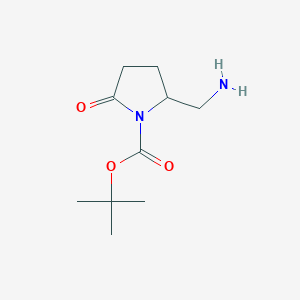
![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
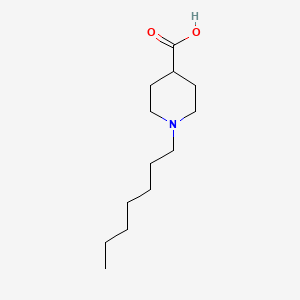


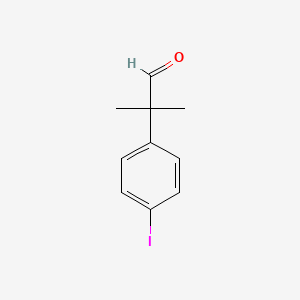

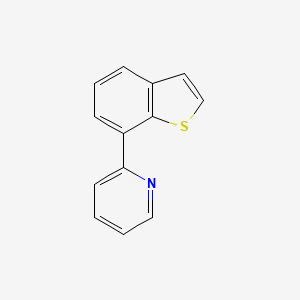
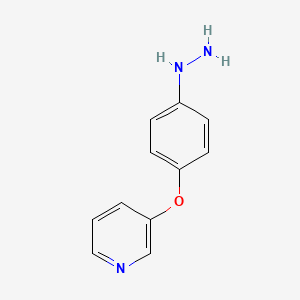
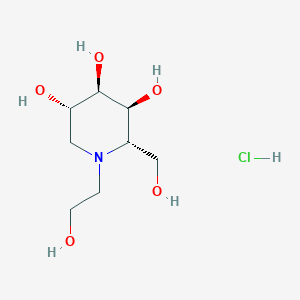
![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)


![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
